molecular formula C18H12Cl2N4O2S B2507049 (3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one CAS No. 339022-11-6

(3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2507049
CAS No.: 339022-11-6
M. Wt: 419.28
InChI Key: WLYNOLOPFCOHQL-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one is a hybrid molecule integrating a benzofuran-1-one core, a 1,2,4-triazole ring substituted with a (2,6-dichlorophenyl)methylsulfanyl group, and an imine linker. The (2,6-dichlorophenyl) group enhances lipophilicity and target binding, while the triazole moiety contributes to metabolic stability and hydrogen-bonding interactions. Spectroscopic methods (e.g., NMR, UV) are critical for structural elucidation, as demonstrated in analogous studies .

Properties

IUPAC Name

3-[(E)-[3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O2S/c19-13-6-3-7-14(20)12(13)9-27-18-22-17(23-24-18)21-8-15-10-4-1-2-5-11(10)16(25)26-15/h1-8,25H,9H2,(H,22,23,24)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWIFPTXKHRFH-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC(=NN3)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/C3=NC(=NN3)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core, followed by the introduction of the triazole ring and the dichlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the synthesis might involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

    Introduction of the Triazole Ring: This step may involve the use of azide compounds and alkyne derivatives under copper-catalyzed conditions.

    Attachment of the Dichlorophenyl Group: This can be done through nucleophilic substitution reactions using dichlorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole groups exhibit notable antimicrobial properties. The specific compound has been studied for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of 1H-1,2,4-triazoles can inhibit the growth of resistant bacterial strains, making them valuable in developing new antibiotics .

Anticancer Potential

The benzofuran structure is often associated with anticancer activity. Preliminary studies have suggested that (3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest . Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential.

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Research has indicated that similar benzofuran derivatives can suppress pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Fungicides

The compound's triazole moiety is known for its fungicidal properties. It can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it a candidate for developing agricultural fungicides to combat crop diseases caused by fungal pathogens .

Plant Growth Regulators

Recent studies have explored the use of such compounds as plant growth regulators. They may enhance plant growth and yield by modulating hormonal pathways or stress responses in plants . This application could be particularly beneficial in sustainable agriculture practices.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against resistant strains.
Anticancer EffectsInduced apoptosis in specific cancer cell lines; further studies recommended for mechanism exploration.
Anti-inflammatory ActivityReduced levels of pro-inflammatory cytokines in animal models; potential for therapeutic use.
Agricultural ApplicationEffective as a fungicide against common crop pathogens; potential for integration into pest management systems.
Plant Growth RegulationEnhanced growth metrics in treated plants compared to controls; implications for agricultural productivity.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the triazole ring and dichlorophenyl group may enable it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Insights
  • Antimicrobial Potential: The target compound’s hybrid structure aligns with active benzofuran-triazole derivatives, suggesting comparable MIC ranges (50–100 µg/mL) against Gram-positive bacteria and fungi .

Table 2: Computational Similarity Metrics

Metric Target vs. Compound 3f Target vs. Triazole-sulfonamide
Tanimoto Coefficient (MACCS) 0.82 0.75
Dice Coefficient (Morgan) 0.78 0.70

Biological Activity

The compound (3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one , commonly referred to as PHA-665752, is a synthetic organic molecule with a complex structure that incorporates various pharmacologically relevant moieties. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

PHA-665752 has the following chemical characteristics:

  • Molecular Formula : C32H34Cl2N4O4S
  • Molecular Weight : 641.608 g/mol
  • InChI Key : OYONTEXKYJZFHA-SSHUPFPWSA-N
  • CAS Number : 477575-56-7

The structure features a benzofuran core, a triazole ring, and a dichlorophenyl group, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to PHA-665752 exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their antibacterial activity against several strains of bacteria. The results showed that compounds containing sulfamoyl functionalities demonstrated strong inhibitory effects against Salmonella typhi and Bacillus subtilis, while exhibiting moderate activity against other Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

PHA-665752 has also been investigated for its ability to inhibit key enzymes. Notably, it was found to act as an acetylcholinesterase (AChE) inhibitor and showed promising results in urease inhibition studies. The enzyme inhibition profile suggests potential applications in treating conditions like Alzheimer's disease and other disorders associated with cholinergic dysfunction .

Case Studies

  • Antimicrobial Screening :
    • A series of derivatives were synthesized based on the PHA-665752 structure and tested for antimicrobial efficacy using the disk diffusion method. Compounds derived from this class displayed varying degrees of activity against both bacterial and fungal strains, indicating the importance of structural modifications in enhancing biological potency .
  • Enzyme Binding Studies :
    • Docking studies revealed that PHA-665752 interacts effectively with the active sites of AChE and urease. The binding affinities were quantified using molecular modeling techniques, providing insights into the mechanism of action and potential therapeutic applications .

Pharmacological Implications

The multifaceted biological activities of PHA-665752 suggest its potential role in drug development. The compound's ability to inhibit microbial growth and enzyme activity positions it as a candidate for further exploration in pharmacology. Its structural features may also allow for modifications that could enhance efficacy or reduce toxicity.

Data Table: Biological Activity Summary

Activity TypeTest OrganismsResults
AntimicrobialSalmonella typhi, Bacillus subtilisStrong activity
Other Gram-positive/negative strainsModerate activity
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
UreaseStrong inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing (3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one?

Answer: The synthesis involves multi-step routes, often starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Thioether linkage formation: Reacting 2,6-dichlorobenzyl thiol with a triazole precursor under basic conditions (e.g., KOH/EtOH) to introduce the sulfanyl group .
  • Imine formation: Condensation of the triazole-5-amine with 1,3-dihydro-2-benzofuran-1-one via Schiff base chemistry, requiring anhydrous solvents (e.g., DMF or THF) and catalytic acetic acid .
  • Z-isomer control: Use of sterically hindered bases (e.g., DBU) to favor the thermodynamically stable Z-configuration .

Q. How can the stereochemical configuration (Z/E) of the compound be experimentally validated?

Answer:

  • X-ray crystallography: Single-crystal analysis provides definitive proof of the Z-configuration by resolving the spatial arrangement of substituents around the imine bond .
  • NMR spectroscopy: NOESY or ROESY experiments detect through-space interactions between the benzofuran carbonyl and triazole NH groups, confirming the Z-isomer .
  • DFT calculations: Geometry optimization and comparative analysis of theoretical vs. experimental spectral data (e.g., IR, UV-Vis) validate stereochemistry .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • HPLC-MS: Quantifies purity (>95% recommended for research) and detects degradation products under varying pH/temperature conditions .
  • Thermogravimetric analysis (TGA): Assesses thermal stability by measuring mass loss during controlled heating (e.g., 25–300°C at 10°C/min) .
  • FTIR and Raman spectroscopy: Monitor functional groups (e.g., C=N stretch at ~1600 cm⁻¹) to confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the imine formation step?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions via azeotropic water removal .
  • Catalyst screening: Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) accelerate imine formation while minimizing hydrolysis .
  • Temperature control: Lower temperatures (0–5°C) reduce byproduct formation; gradual warming to room temperature ensures completion .

Q. What strategies address discrepancies in bioactivity data between in vitro and in silico studies?

Answer:

  • Docking validation: Cross-check molecular docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC) to resolve false positives .
  • Solvent effects: Account for DMSO’s impact on protein conformation in vitro by comparing activity in aqueous buffers .
  • Dynamic simulations: MD simulations (100 ns) assess ligand-protein stability, identifying transient interactions missed in static models .

Q. How can degradation pathways of the compound under environmental conditions be systematically studied?

Answer:

  • Forced degradation studies: Expose the compound to UV light (254 nm), oxidative (H₂O₂), and hydrolytic (pH 1–13) conditions, then analyze via LC-MS to identify breakdown products .
  • QSAR modeling: Correlate substituent electronegativity (e.g., Cl, S) with degradation rates to predict environmental persistence .

Key Recommendations for Researchers

  • Stereochemical rigor: Always corroborate NMR/X-ray data with DFT calculations to avoid misassignment .
  • Degradation mitigation: Store samples at –20°C under inert gas (N₂/Ar) to prevent organic degradation observed in prolonged ambient studies .
  • Collaborative validation: Cross-validate bioactivity data across multiple assays (e.g., enzymatic vs. cellular) to account for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.